

Application Note: ^1H and ^{13}C NMR Spectral Assignment for Pentyl 4-aminobenzoate

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Compound of Interest

Compound Name: *Pentyl 4-aminobenzoate*

Cat. No.: *B083381*

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This application note provides a detailed analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **Pentyl 4-aminobenzoate**. The information presented herein is crucial for the structural elucidation and purity assessment of this compound, which is of interest in pharmaceutical and materials science research. This document includes tabulated spectral data, a comprehensive experimental protocol for NMR analysis, and graphical representations of the molecular structure and analytical workflow.

Introduction

Pentyl 4-aminobenzoate is an organic compound belonging to the class of aminobenzoate esters. These compounds are known for their applications as local anesthetics, UV absorbers, and as intermediates in the synthesis of various pharmaceuticals and dyes. Accurate spectral assignment is a fundamental requirement for the unambiguous identification and characterization of such molecules. This note details the expected ^1H and ^{13}C NMR chemical shifts, multiplicities, and assignments for **pentyl 4-aminobenzoate**, based on established principles of NMR spectroscopy and comparison with structurally related analogs.

Predicted NMR Spectral Data

Due to the limited availability of directly published spectra for **pentyl 4-aminobenzoate**, the following assignments are predicted based on the known spectral data of structurally similar compounds, such as ethyl 4-aminobenzoate and propyl 4-aminobenzoate.

¹H NMR Spectral Data Summary

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons of the 4-aminobenzoyl group and the aliphatic protons of the pentyl chain. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H-a	~0.92	Triplet	3H	~7.0
H-b, H-c	~1.3-1.5	Multiplet	4H	-
H-d	~1.70	Quintet	2H	~7.0
H-e	~4.20	Triplet	2H	~6.7
-NH ₂	~4.1 (broad)	Singlet	2H	-
H-3, H-5	~6.65	Doublet	2H	~8.6
H-2, H-6	~7.85	Doublet	2H	~8.6

¹³C NMR Spectral Data Summary

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are referenced to the solvent signal.

Assignment	Chemical Shift (δ , ppm)
C-a	~14.0
C-b	~22.4
C-c	~28.2
C-d	~28.8
C-e	~64.5
C-4	~151.0
C-3, C-5	~113.8
C-1	~120.0
C-2, C-6	~131.5
C=O	~166.5

Experimental Protocols

The following is a general protocol for acquiring high-resolution ^1H and ^{13}C NMR spectra of **pentyl 4-aminobenzoate**.

1. Sample Preparation:

- Weigh approximately 5-10 mg of **pentyl 4-aminobenzoate**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

2. NMR Spectrometer Setup and Data Acquisition:

- The spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

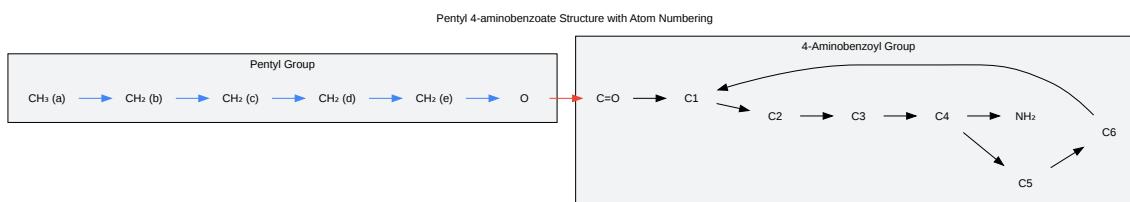
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- For ^1H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- For ^{13}C NMR, a proton-decoupled experiment (e.g., using a broadband decoupler) is typically employed to simplify the spectrum to single lines for each unique carbon. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of the ^{13}C isotope.

3. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the resulting spectrum to obtain pure absorption lineshapes.
- Calibrate the chemical shift scale by setting the TMS signal to 0 ppm for ^1H NMR or the solvent signal to its known chemical shift for ^{13}C NMR (e.g., 77.16 ppm for CDCl_3).
- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
- Analyze the multiplicities and coupling constants in the ^1H NMR spectrum to deduce proton-proton connectivities.
- Assign the signals in both spectra to the corresponding atoms in the molecule.

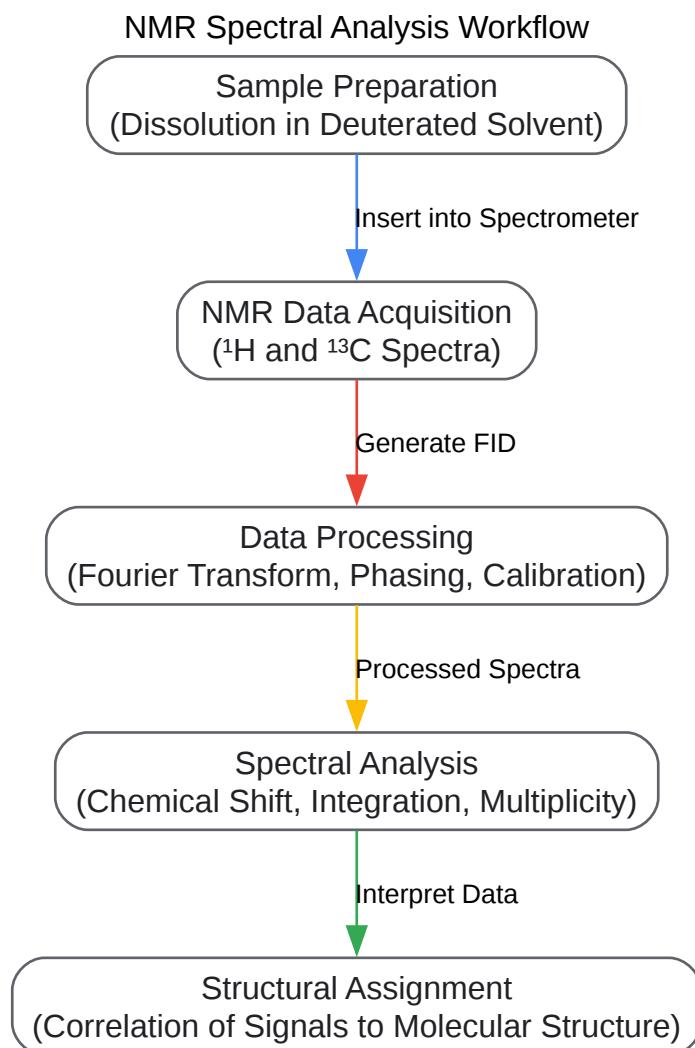
Visualizations

The following diagrams illustrate the chemical structure with atom numbering for NMR assignment and the general workflow for NMR spectral analysis.



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Caption: Chemical structure of **Pentyl 4-aminobenzoate** with atom numbering for NMR assignment.



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Caption: General workflow for NMR spectral acquisition and analysis.

Conclusion

This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral assignment of **pentyl 4-aminobenzoate**. The tabulated data and experimental protocol will serve as a valuable resource for researchers in the fields of chemistry, pharmacology, and materials science for the accurate identification and characterization of this compound. The

provided workflow and structural diagrams further aid in the understanding of the NMR analysis process.

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